1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
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Overview
Description
1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a chemical compound with the molecular formula C14H21N3OS. It is known for its unique structure, which combines a cyclohexyl group with a tetrahydrobenzothiazolyl moiety through a urea linkage.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the cyclohexyl group are replaced with other substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to other similar compounds, 1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea stands out due to its unique combination of a cyclohexyl group and a tetrahydrobenzothiazolyl moiety. Similar compounds include:
1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea: Differing by the presence of a thiourea group instead of a urea group.
1-Cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate: Featuring a carbamate group in place of the urea group.
Properties
IUPAC Name |
1-cyclohexyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h10H,1-9H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRONRDNUOKDOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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